![molecular formula C13H14N2O4 B1332234 4-[4-(2-羟乙基)-3-甲基-5-氧代-2,5-二氢-1H-吡唑-1-基]苯甲酸 CAS No. 861210-30-2](/img/structure/B1332234.png)

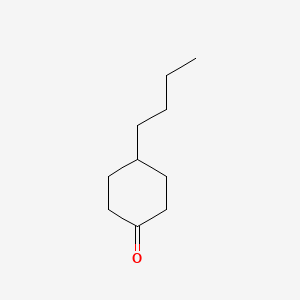

4-[4-(2-羟乙基)-3-甲基-5-氧代-2,5-二氢-1H-吡唑-1-基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

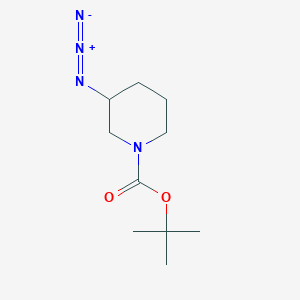

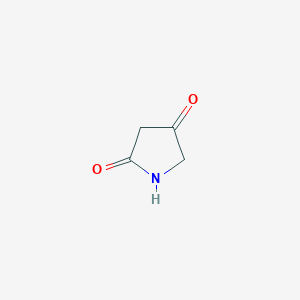

The compound "4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .

Synthesis Analysis

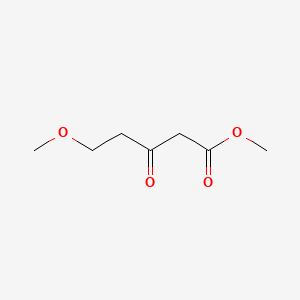

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, an effective route for the direct synthesis of substituted pyrazole through a 3+2 annulation method has been described, where cyclocondensation reactions are employed to produce the desired pyrazole derivative . Another method involves the reaction of hydrazine derivatives with dihydrofuran dione to yield pyrazole carboxylic acids . Additionally, the reaction of acid chlorides with hydroxylamines or carbazates can lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Single-crystal X-ray diffraction (XRD) studies can confirm the 3D molecular structure, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations, such as density functional methods (B3LYP) with a 6-31G(d) basis set, can be used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in polarographic studies, where the reduction of pyrazole compounds can occur in multiple steps, depending on the protonation state of the molecule . The reactions of pyrazole carboxylic acid chlorides with hydroxylamines and carbazates can lead to a range of products, including carboxamides and carbohydrazides . These reactions are typically catalyzed by a base and can yield good to excellent product yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) of the compounds can be analyzed to understand their reactivity and interaction with other molecules . Additionally, the antioxidant properties of pyrazole derivatives can be evaluated through in vitro methods such as DPPH and hydroxyl radical scavenging assays .

科学研究应用

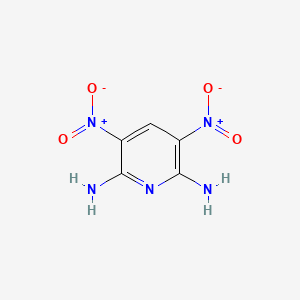

抗癌活性

与4-[4-(2-羟乙基)-3-甲基-5-氧代-2,5-二氢-1H-吡唑-1-基]苯甲酸相关的化合物在癌症研究领域中有着突出的应用。一项研究表明,这种化合物的衍生物,如4-{4-[(1-苄基-1H-吲哚-3-基)亚甲基]-3-甲基-5-氧代-4,5-二氢-1H-吡唑-1-基}-苯甲酸,表现出显著的抗癌活性。这些化合物已经在各种癌细胞系中进行了测试,显示出作为肺癌抑制剂的潜力(Jing et al., 2012)。

杂环化合物合成

还对从相关化学结构合成的杂环化合物,包括吡唑衍生物,进行了研究。这些化合物已经通过各种反应合成,并在药物化学中具有潜在应用(Adnan et al., 2014)。

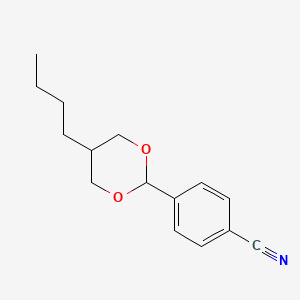

选择性羟乙基化

在温和条件下已经实现了相关化合物的选择性羟乙基化,展示了在药物开发和合成复杂分子中进行精确化学修饰的潜力(Siegmund et al., 2008)。

功能化合物合成

利用相关化学结构已经探索了功能化苯并吡喃和吡唑的合成,这在药物化学中具有重要意义。这些合成化合物已经展示出各种药理活性,包括潜在的治疗应用(Reddy & Rao, 2006)。

安全和危害

未来方向

属性

IUPAC Name |

4-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(3-5-10)13(18)19/h2-5,14,16H,6-7H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBQTDQZKWLDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140287 |

Source

|

| Record name | 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861210-30-2 |

Source

|

| Record name | 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azabicyclo[5.1.0]octane](/img/structure/B1332162.png)